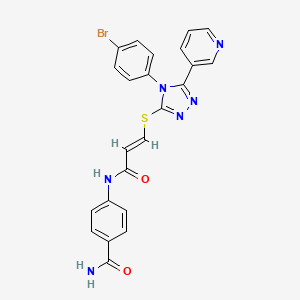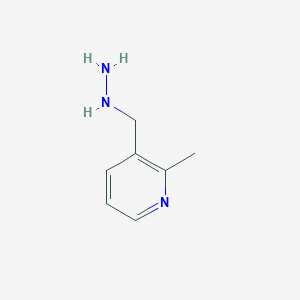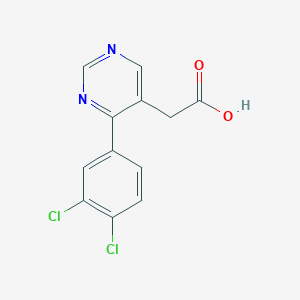
2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an acetic acid moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote the formation of the desired product. The resulting intermediate is further reacted with acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid can be compared with other pyrimidine derivatives such as:
- 2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetic acid
- 2-(4-(3,4-Difluorophenyl)pyrimidin-5-yl)acetic acid
- 2-(4-(3,4-Dimethoxyphenyl)pyrimidin-5-yl)acetic acid
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. For instance, the dichloro-substituted compound may exhibit different pharmacological properties compared to the difluoro- or dimethoxy-substituted analogs.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2-[4-(3,4-dichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-7(3-10(9)14)12-8(4-11(17)18)5-15-6-16-12/h1-3,5-6H,4H2,(H,17,18) |
InChI Key |
YRZNECUPVPPLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NC=C2CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




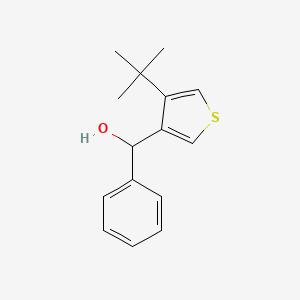
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)
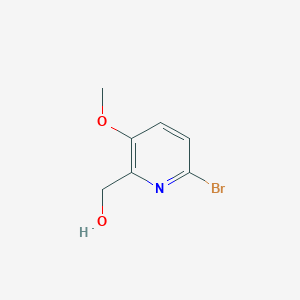

![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
